molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

Cat. No.: B079308
CAS No.: 14573-92-3
M. Wt: 221.29 g/mol
InChI Key: SLNFFKAUEGIFPB-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde is an organic compound with the molecular formula C13H19NO2. It is known for its aromatic properties and is used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to a benzene ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde typically involves a multi-step process. One common method starts with the reaction of 2-bromoethoxybenzene with diethylamine. This reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-[2-(Diethylamino)ethoxy]benzoic acid.

    Reduction: 2-[2-(Diethylamino)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a building block for drugs targeting neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]benzenecarbaldehyde: Similar structure but with dimethylamino instead of diethylamino group.

    2-[2-(Diethylamino)ethoxy]benzyl alcohol: The aldehyde group is reduced to an alcohol.

    2-[2-(Diethylamino)ethoxy]benzoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the diethylamino and aldehyde groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

This compound’s ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in both research and industry.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFKAUEGIFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377476
Record name 2-[2-(Diethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14573-92-3
Record name 2-[2-(Diethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.1 g (50 mmol) of 3-hydroxybenzaldehyde were dissolved in 100 ml of ethanol and 3.5 g (50 mmol) of sodium ethanolate were added. The mixture was stirred for 15 minutes. Then 7.5 g (55 mmol) of N-(2-chloroethyl)-N,N-diethylamine were added, and the mixture was refluxed for 12 hours. The reaction mixture was then concentrated in vacuo. The residue was then partitioned between ether and 1M sodium hydroxide solution, and the ether phase was separated off, dried and concentrated in vacuo. 7.6 g of the intermediate were obtained.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

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